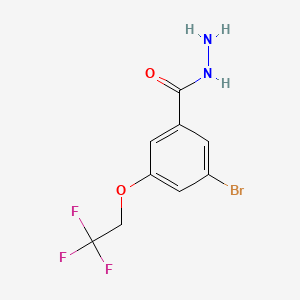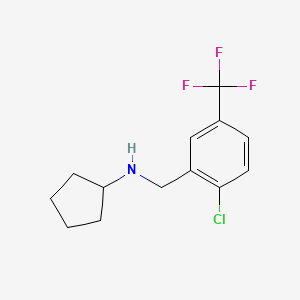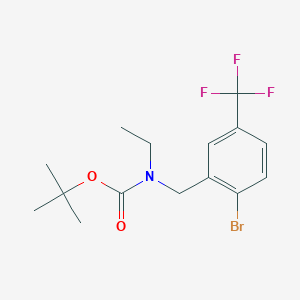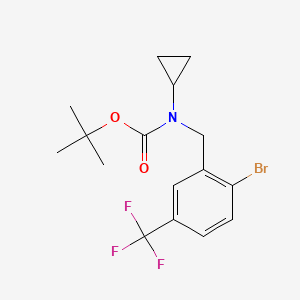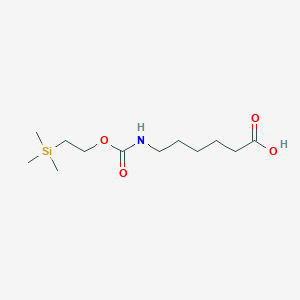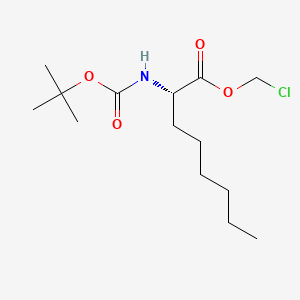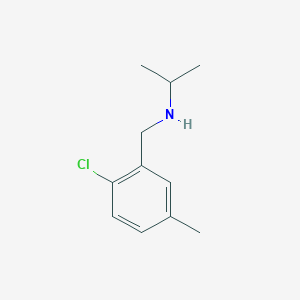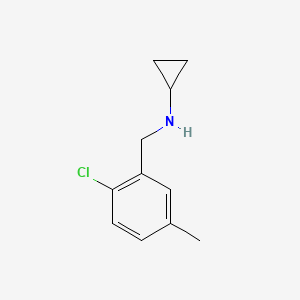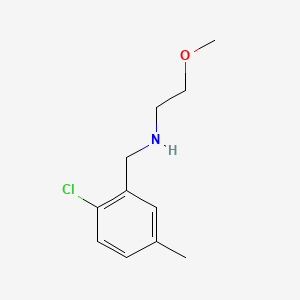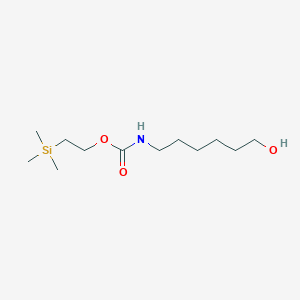
2-(Trimethylsilyl)ethyl (6-hydroxyhexyl)carbamate
説明
2-(Trimethylsilyl)ethyl (6-hydroxyhexyl)carbamate is a useful research compound. Its molecular formula is C12H27NO3Si and its molecular weight is 261.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Asymmetric Aminohydroxylation : N-chloro-N-sodio-2-trimethylsilyl ethyl carbamate serves as a promising nitrogen source for catalytic asymmetric aminohydroxylation, producing enantiomerically enriched TeoC protected aminoalcohols with up to 80% yield (Reddy, Dress & Sharpless, 1998).
Conversion to Oximes and Imines : Silyl Carbamates can be used to convert ketones into O-methyl oximes and imines, achieving moderate yields in some cases, including ferrocenylated oxo derivatives (Kardon et al., 2011).
Carcinogenic Effects : Ethyl carbamate treatment at carcinogenic doses increases N-(2-oxoethyl) adduct levels in hemoglobin, suggesting potential carcinogenic effects of EC exposure (Cai, Myers & Hurst, 1995).
Applications in Organic Synthesis : Trimethylsilyl N-monoalkyl- and N, N-dialkyl-carbamates can be synthesized in 85-95% yields and used for silylation of alcohols, phenols, and carboxylic acids (Knausz et al., 1983).
Derivatization of Mycotoxins : N,N-dimethyl-trimethylsilyl-carbamate is an effective derivatizing agent for trichothecene mycotoxins, with optimum conditions for derivatization and gas chromatographic determination (Eke & Torkos, 2004).
Hydroxyl Group Protection : The 1-[(2-trimethylsilyl)ethoxy]ethyl (SEE) group effectively protects hydroxyl groups in compounds with acid- and base-sensitive functional groups, enabling neutral deprotection with fluoride ion source (Wu, Shull & Koreeda, 1996).
Inhibition of AChE/BChE : Silicon-based carbamate derivatives show potential as effective AChE/BChE inhibitors, with some demonstrating comparable or better inhibitory activities than marketed drugs (Bąk et al., 2019).
Sulfhydryl Protective Groups : Conversion of 2-(trimethylsilyl)ethyl sulfides into thioesters allows for versatile use as sulfhydryl protective groups in organic syntheses (Grundberg, Andergran & Nilsson, 1999).
Synthesis of Curvularin : A new carboxyl protecting group selectively removed with fluoride ions allows for the synthesis of ()-(S)-curvularin, a mold metabolite (Gerlach, 1977).
Carcinogenicity of Alcoholic Beverages : Alcoholic beverages and ethyl carbamate (urethane) are carcinogenic, with a higher risk for liver cancer in men than in women (Baan et al., 2007).
特性
IUPAC Name |
2-trimethylsilylethyl N-(6-hydroxyhexyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO3Si/c1-17(2,3)11-10-16-12(15)13-8-6-4-5-7-9-14/h14H,4-11H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNWAZHHESTMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


